

# An In-depth Technical Guide to 3-(4-Methylphenyl)-3-oxetanamine Hydrochloride

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## Compound of Interest

Compound Name: 3-(4-Methylphenyl)-3-oxetanamine  
hydrochloride

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## Abstract

This technical guide provides a comprehensive overview of **3-(4-Methylphenyl)-3-oxetanamine hydrochloride**, a compound of growing interest in medicinal chemistry. The oxetane motif is increasingly recognized for its ability to confer desirable physicochemical properties in drug candidates, such as improved solubility and metabolic stability.<sup>[1][2][3]</sup> This document details the compound's nomenclature, physicochemical properties, a representative synthetic route, and methods for its analytical characterization. Furthermore, it explores the broader pharmacological context of oxetane-containing molecules and outlines essential safety and handling protocols. This guide is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics incorporating this unique structural moiety.

## Introduction: The Rise of Oxetanes in Drug Discovery

The oxetane ring, a four-membered saturated heterocycle containing an oxygen atom, has emerged as a valuable building block in modern drug discovery.<sup>[1]</sup> Historically underutilized due to perceived instability, recent advances in synthetic chemistry have made a wide array of oxetane derivatives readily accessible.<sup>[3]</sup> Their incorporation into molecular scaffolds can lead

to significant improvements in aqueous solubility, metabolic stability, and target affinity.[1][3] Oxetanes can act as less lipophilic and more stable bioisosteres for commonly used groups like gem-dimethyl or carbonyl functionalities.[2][4] Specifically, 3-substituted oxetanamines are versatile intermediates, offering a vector for further chemical elaboration while imparting the beneficial properties of the oxetane core. This guide focuses on the hydrochloride salt of 3-(4-Methylphenyl)-3-oxetanamine, providing a detailed examination of its chemical and physical attributes.

## Nomenclature and Physicochemical Properties

A clear understanding of a compound's fundamental properties is essential for its application in research and development.

### IUPAC Name and Structural Information

- Systematic IUPAC Name: 3-(4-Methylphenyl)oxetan-3-amine hydrochloride
- Synonyms: 3-(p-Tolyl)oxetan-3-amine hydrochloride[5]
- CAS Number: 1322200-77-0[6]
- Molecular Formula:  $C_{10}H_{14}ClNO$ [6]
- Molecular Weight: 199.68 g/mol [6][7]

### Physicochemical Data

The following table summarizes the key physicochemical properties of **3-(4-Methylphenyl)-3-oxetanamine hydrochloride**. These properties are critical for predicting its behavior in biological systems and for designing appropriate experimental conditions.

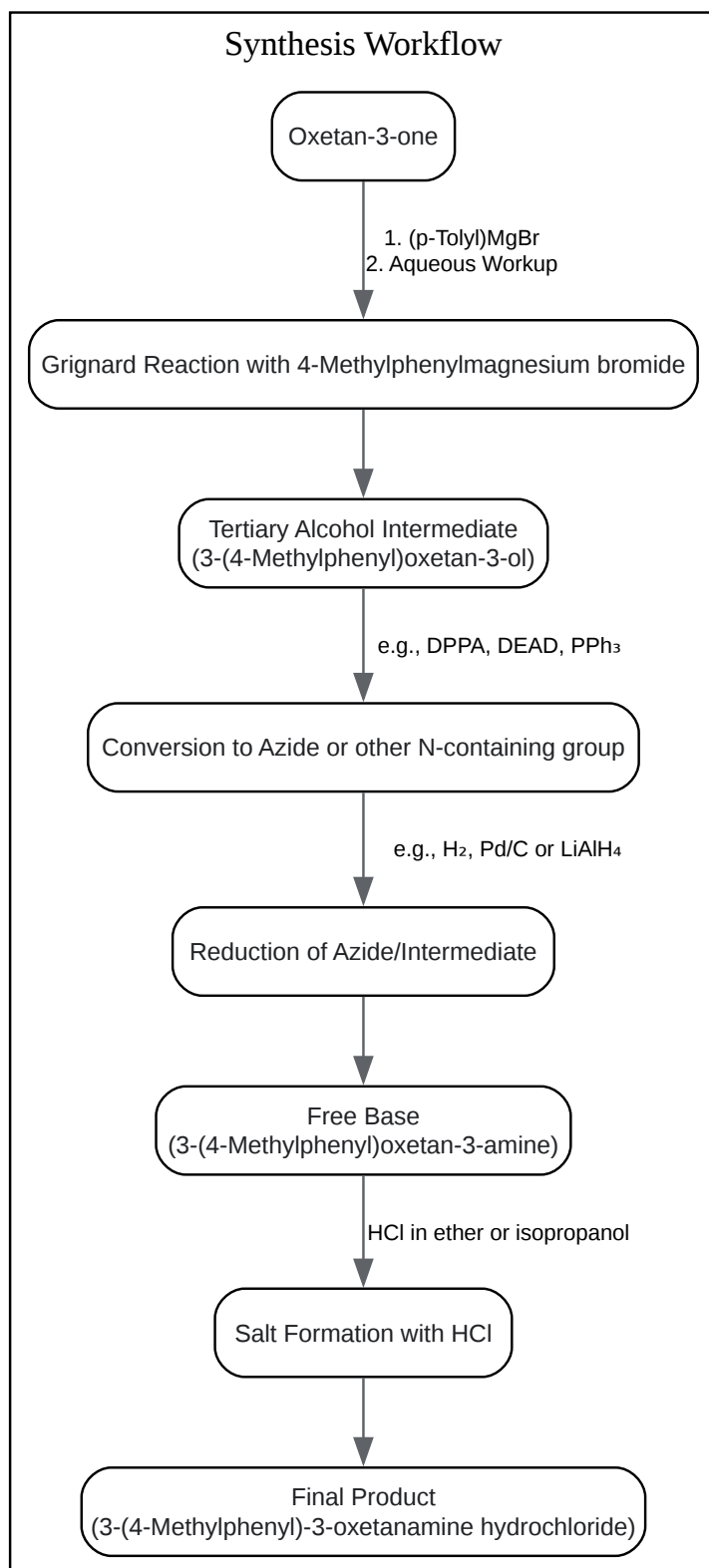
Property	Value	Source
Molecular Formula	C <sub>10</sub> H <sub>14</sub> ClNO	[6]
Molecular Weight	199.68 g/mol	[6][7]
Form	Solid (Typical)	General Knowledge
Solubility	Expected to be more water-soluble than the free base due to its hydrochloride salt form.	[8]
pKa (amine)	The oxetane ring is known to reduce the basicity of proximal amines.[1][4]	General Knowledge

## Synthesis and Purification

The synthesis of 3-aryl-3-oxetanamines can be achieved through various synthetic strategies. The following represents a plausible and common approach for preparing such compounds, starting from oxetan-3-one.

## Representative Synthetic Workflow

The synthesis of **3-(4-Methylphenyl)-3-oxetanamine hydrochloride** can be conceptualized as a multi-step process. This workflow diagram illustrates the logical progression from a common starting material to the final product.



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Caption: A representative synthetic pathway for **3-(4-Methylphenyl)-3-oxetanamine hydrochloride**.

## Detailed Experimental Protocol (Illustrative)

This protocol is an illustrative example based on established chemical transformations for the synthesis of related compounds.<sup>[3]</sup>

### Step 1: Synthesis of 3-(4-Methylphenyl)oxetan-3-ol

- To a solution of 4-methylphenylmagnesium bromide (1.1 equivalents) in anhydrous THF at 0 °C, add a solution of oxetan-3-one (1.0 equivalent) in anhydrous THF dropwise.
- Allow the reaction mixture to warm to room temperature and stir for 12 hours.
- Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
- Extract the aqueous layer with ethyl acetate (3x).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude tertiary alcohol.

### Step 2: Synthesis of 3-Azido-3-(4-methylphenyl)oxetane

- To a solution of 3-(4-methylphenyl)oxetan-3-ol (1.0 equivalent) and triphenylphosphine (1.5 equivalents) in anhydrous toluene at 0 °C, add diethyl azodicarboxylate (1.5 equivalents) dropwise.
- Stir the mixture for 30 minutes, then add diphenylphosphoryl azide (1.5 equivalents) dropwise.
- Allow the reaction to warm to room temperature and stir for 16 hours.
- Concentrate the reaction mixture and purify by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford the azide intermediate.

### Step 3: Synthesis of 3-(4-Methylphenyl)oxetan-3-amine (Free Base)

- To a solution of 3-azido-3-(4-methylphenyl)oxetane (1.0 equivalent) in methanol, add a catalytic amount of 10% Palladium on carbon.
- Hydrogenate the mixture under a balloon of hydrogen gas at room temperature for 12 hours.
- Filter the reaction mixture through a pad of Celite, and concentrate the filtrate under reduced pressure to yield the free base amine.

#### Step 4: Formation of the Hydrochloride Salt

- Dissolve the crude 3-(4-methylphenyl)oxetan-3-amine in a minimal amount of diethyl ether.
- Add a 2.0 M solution of HCl in diethyl ether (1.1 equivalents) dropwise with stirring.
- Collect the resulting precipitate by vacuum filtration, wash with cold diethyl ether, and dry in vacuo to yield **3-(4-Methylphenyl)-3-oxetanamine hydrochloride** as a solid.

## Analytical Characterization

Rigorous analytical characterization is paramount to confirm the identity, purity, and structure of the synthesized compound.

## High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of the final compound. A reverse-phase method is typically employed.

Parameter	Typical Condition
Column	C18, e.g., Waters X-select®
Mobile Phase	A: 0.1% Formic acid in Water B: 0.1% Formic acid in Acetonitrile
Gradient	5% to 95% B over 10 minutes
Flow Rate	1.0 mL/min
Detection	UV at 220 nm and 254 nm
Expected Result	A single major peak with >95% purity.

This method is based on general practices for analyzing similar small molecules.<sup>[9]</sup>

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for structural elucidation.

- <sup>1</sup>H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the p-tolyl group (typically in the 7.0-7.5 ppm range), a singlet for the methyl group protons (around 2.3 ppm), and distinct signals for the non-equivalent methylene protons of the oxetane ring (typically in the 4.5-5.0 ppm range). The amine protons may appear as a broad singlet.
- <sup>13</sup>C NMR: The carbon NMR will show signals for the quaternary carbon of the oxetane ring attached to the amine and aryl group, the methylene carbons of the oxetane ring, the aromatic carbons, and the methyl carbon.

## Mass Spectrometry (MS)

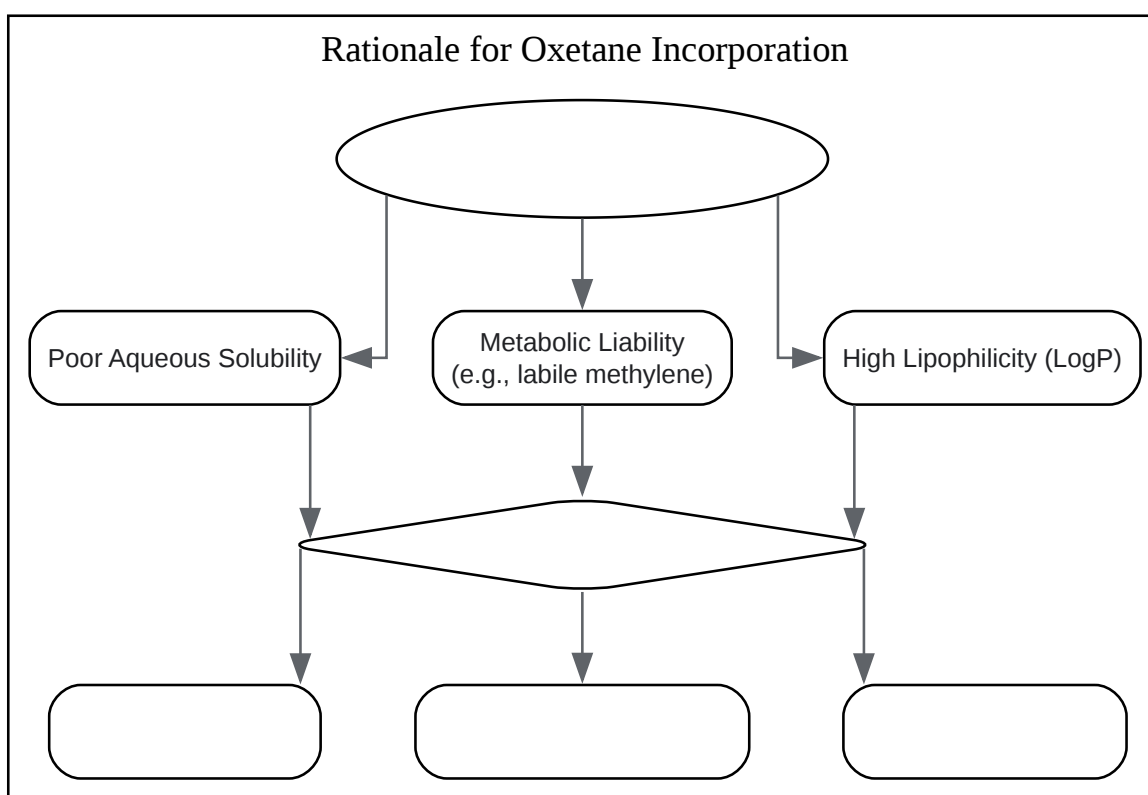
Mass spectrometry is used to confirm the molecular weight of the compound. For this molecule, Electrospray Ionization (ESI) in positive mode would be appropriate. The expected [M+H]<sup>+</sup> ion for the free base (C<sub>10</sub>H<sub>13</sub>NO) would be observed at m/z 164.1.

## Pharmacology and Mechanism of Action (Contextual)

While specific pharmacological data for **3-(4-Methylphenyl)-3-oxetanamine hydrochloride** is not extensively published in peer-reviewed literature, its structural motifs are relevant in several areas of drug development. The incorporation of an oxetane ring can significantly influence a molecule's properties.

## The Role of the Oxetane Moiety

The oxetane group is often used to improve key drug-like properties.<sup>[2]</sup> This diagram illustrates the decision-making process where an oxetane might be incorporated into a lead compound.



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Caption: Decision logic for using oxetanes in medicinal chemistry.

- **Improved Solubility:** The polar oxygen atom of the oxetane ring can increase the overall polarity of a molecule, often leading to better aqueous solubility without a significant increase in molecular weight.<sup>[1][3]</sup>



- **Metabolic Stability:** Oxetanes can be used to replace metabolically vulnerable groups, such as gem-dimethyl groups, thereby improving the pharmacokinetic profile of a drug candidate.  
[2][4]
- **Reduced Basicity of Amines:** An oxetane positioned near an amine can lower the pKa of the amine due to its electron-withdrawing nature.[1][4] This can be advantageous in reducing off-target effects, such as hERG channel inhibition.[2]

## Potential Therapeutic Areas

Compounds containing the 3-aminooxetane scaffold are explored in various therapeutic areas, including oncology, neurology, and infectious diseases.[1] The specific substitution pattern, such as the 4-methylphenyl group in the title compound, would determine its target affinity and selectivity. For instance, related aryl-amine structures have been investigated for their activity on CNS targets.

## Safety and Handling

Proper handling of all chemical reagents is crucial in a laboratory setting. The following information is based on safety data for structurally related amine hydrochlorides.

- **Hazard Classification:** Amine hydrochlorides are often classified as irritants to the skin and eyes.[10][11] Some may be harmful if swallowed.[11][12]
- **Personal Protective Equipment (PPE):** Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves when handling this compound.[12][13]
- **Handling:** Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[10][12] Avoid contact with skin, eyes, and clothing.[12]
- **Storage:** Store in a tightly closed container in a cool, dry, and well-ventilated place.[12][13]
- **First Aid Measures:**
  - **Eyes:** Immediately flush with plenty of water for at least 15 minutes.[10][11]
  - **Skin:** Wash off with soap and plenty of water.[11][12]

- Inhalation: Move the person to fresh air.[10][12]
- Ingestion: Rinse mouth with water. Do not induce vomiting.[12] In all cases of exposure, seek medical attention.[11]

## Conclusion

**3-(4-Methylphenyl)-3-oxetanamine hydrochloride** is a valuable chemical entity, representative of a class of compounds that leverages the unique properties of the oxetane ring. Its synthesis is achievable through established chemical methods, and its structure can be confirmed using standard analytical techniques. While its specific biological activity remains to be fully elucidated in public-domain research, the structural motifs it contains are of high interest in modern medicinal chemistry. The strategic incorporation of the oxetane moiety is a proven method for enhancing the drug-like properties of therapeutic candidates. This guide provides the foundational knowledge necessary for researchers to handle, characterize, and utilize this compound in their drug discovery efforts.

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